Phenyl(pyren-1-YL)methanethione
Description
Phenyl(pyren-1-yl)methanethione is a sulfur-containing aromatic compound characterized by a pyrenyl group linked to a phenyl ring via a thiocarbonyl (C=S) bridge. The pyrenyl moiety, a polycyclic aromatic hydrocarbon (PAH), imparts unique photophysical properties, while the thiocarbonyl group enhances electron delocalization and reactivity.
Properties
CAS No. |
40812-79-1 |
|---|---|
Molecular Formula |
C23H14S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
phenyl(pyren-1-yl)methanethione |
InChI |
InChI=1S/C23H14S/c24-23(18-5-2-1-3-6-18)20-14-12-17-10-9-15-7-4-8-16-11-13-19(20)22(17)21(15)16/h1-14H |
InChI Key |
DJKBQDKLEGQEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyren-1-YL)methanethione typically involves the reaction of pyrene derivatives with phenylmethanethione. One common method is the nucleophilic aromatic substitution reaction, where a pyrene derivative is reacted with a phenylmethanethione precursor under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Phenyl(pyren-1-YL)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyrene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Phenyl(pyren-1-YL)methanethione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Phenyl(pyren-1-YL)methanethione exerts its effects involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s photophysical properties and its ability to act as a fluorescent probe . The pathways involved include the modulation of electronic states and energy transfer processes within the molecule .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methanethione Derivatives
Synthesis Notes:
- The Willgerodt-Kindler reaction is a common route for thioamide synthesis, as seen in morpholinyl derivatives (67% yield for compound 1, 43% for compound 2) .
Spectroscopic and Photophysical Properties
NMR Characteristics :
- Phenyl(pyrrolidin-1-yl)methanethione : δ(1H NMR) = 1.83–2.00 (pyrrolidinyl CH2), 7.25–7.39 (phenyl H) .
- 4-(Dimethylamino)phenyl(pyrrolidin-1-yl)methanethione: δ(13C NMR) = 197.7 ppm (C=S), 150.9 ppm (aromatic C-N) .
- Morpholin-4-yl(phenyl)methanethione : δ(13C NMR) = 199.15 ppm (C=S), 140.6 ppm (aromatic C1) .
Photophysical Behavior :
- The pyrenyl group in Py-BP-PTZ (methanone analog) exhibits aggregation-induced emission (AIE) and mechanochromic luminescence, with emission shifts from 520 nm (crystalline) to 610 nm (amorphous) . This suggests that phenylpyrenylmethanethione may similarly display stimuli-responsive luminescence due to its extended π-conjugation.
Enzyme Inhibition :
Toxicity Profiles :
Table 2: Bioactivity Comparison
| Compound | AChE IC50 (µM) | Antitrypanosomal IC50 (µM) | Toxicity (LC50, µM) |
|---|---|---|---|
| STB derivatives | <10 | – | – |
| Morpholin-4-yl(phenyl)methanethione | – | >483 | 214 ± 9 |
| Py-BP-PTZ (methanone analog) | – | – | – |
Key Differentiators
Substituent Effects: Pyrenyl groups enhance luminescence and mechanochromism , while morpholinyl/pyrrolidinyl groups improve solubility but reduce bioactivity .
Thiocarbonyl vs. Carbonyl :
- Thiocarbonyl derivatives (C=S) exhibit stronger electron-withdrawing effects than carbonyl analogs (C=O), influencing reactivity and intermolecular interactions .
Applications :
- Pyrenyl derivatives are suited for optoelectronics, while smaller aryl-thioamides prioritize medicinal chemistry .
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